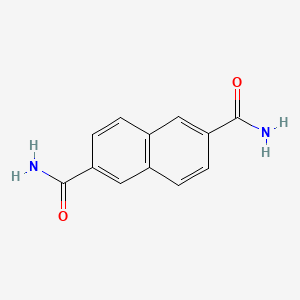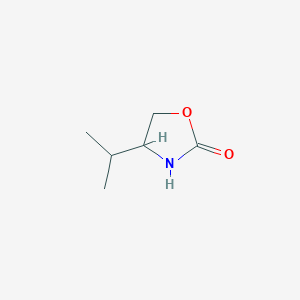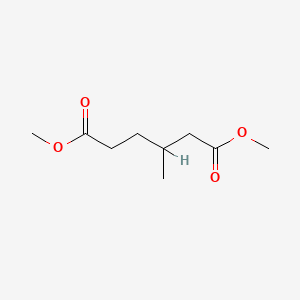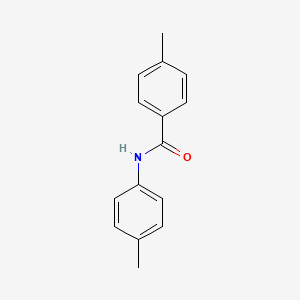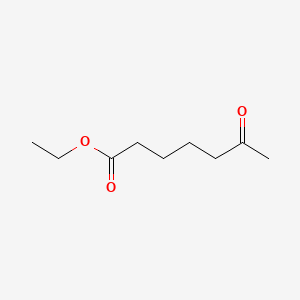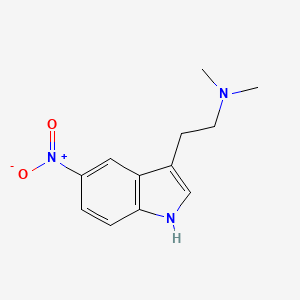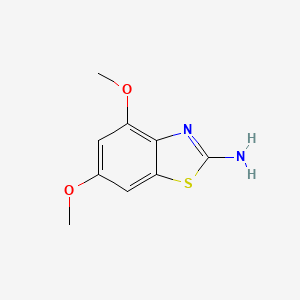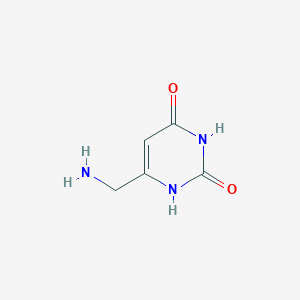
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods exist for preparing 6-aminomethyluracil. One common approach involves the reaction of 7-hydroxy-3-formyl-4H-chromen-4-one with 1,3-disubstituted pyrimidine-2,4,6(1H,2H,3H)-triones in the presence of acetic anhydride and potassium acetate. The reaction proceeds at elevated temperatures, resulting in the formation of the desired compound .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione is utilized in synthesizing various heterocyclic compounds. For example, its reaction with primary aromatic or heterocyclic amines and formaldehyde or aromatic aldehydes results in pyrimido[4,5-d]pyrimidin-2,4-dione ring systems (Hamama et al., 2012). Additionally, the compound has been used in the synthesis of dihydrofuropyrido[2,3-d]pyrimidines via a green method, which is notable for avoiding the need for chromatography and recrystallization (Ahadi et al., 2014).
Development of Antimicrobial Agents
Research indicates the potential of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione derivatives as antimicrobial agents. Studies have found that certain derivatives exhibit significant antimicrobial activity, suggesting their potential in treating infections (Sharma et al., 2011).
Exploration in Drug Discovery
The compound and its derivatives are actively explored in drug discovery, particularly for their potential in creating new pharmacologically relevant substances. For instance, a study on the synthesis and hypotensive activity of its derivatives revealed compounds with pronounced, prolonged, and dose-dependent hypotensive effects (Kataev et al., 2014).
Role in Optical and Nonlinear Optical Applications
Research has also been conducted on the use of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione in the field of optical and nonlinear optical (NLO) applications. The compound has been involved in the synthesis of derivatives that show promising characteristics for NLO device fabrications, indicating its potential in the development of new materials for optical applications (Mohan et al., 2020).
Propiedades
IUPAC Name |
6-(aminomethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEHPGXESZPRFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310334 | |
| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
20989-02-0 | |
| Record name | 20989-02-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

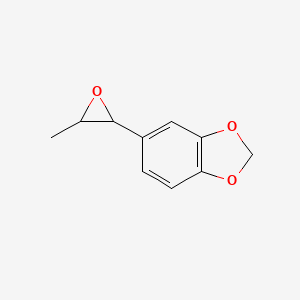
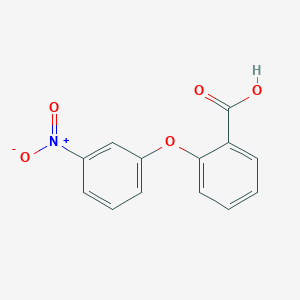
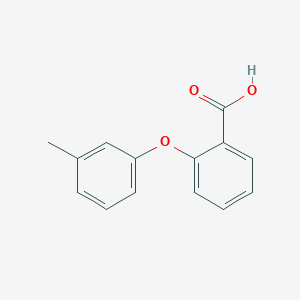
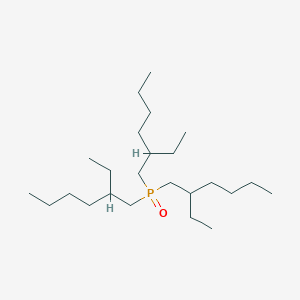
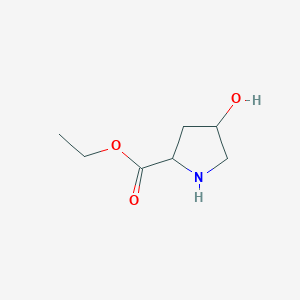
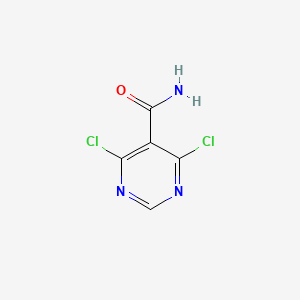
![5-Heptyl-2-[4-(hexyloxy)phenyl]pyrimidine](/img/structure/B1604899.png)
